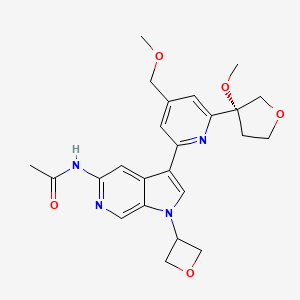

ABBV-712

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H28N4O5 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide |

InChI |

InChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1 |

InChI Key |

GTXKSTKFOCDTPI-DEOSSOPVSA-N |

Isomeric SMILES |

CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)[C@@]5(CCOC5)OC |

Canonical SMILES |

CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)C5(CCOC5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABBV-712

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the preclinical data available for ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4]

Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead to undesirable side effects. This compound was developed as a selective TYK2 inhibitor that targets the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK inhibitors.[2][6][7]

This compound Mechanism of Action

This compound is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary mechanism through which this compound exerts its anti-inflammatory effects.[6]

Visualized Signaling Pathway

The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways and the inhibitory action of this compound.

Caption: IL-12/IL-23 signaling pathway and the inhibitory action of this compound on TYK2.

Quantitative Data Summary

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data are summarized below.

In Vitro Activity and Properties

| Parameter | Value | Reference |

| Potency | ||

| TYK2 (in vitro) EC₅₀ | 0.195 µM | [8] |

| TYK2 JH2 Domain EC₅₀ | 0.01 µM | [7][9] |

| TYK2 Cellular EC₅₀ | 0.19 µM | [9] |

| Human Whole Blood EC₅₀ | 0.17 µM | [9] |

| Selectivity | ||

| JAK1, JAK2, JAK3 Cellular EC₅₀ | > 25 µM | [8] |

| Physicochemical Properties | ||

| Thermodynamic Solubility (pH 7.4) | 708 µM | [8] |

| Metabolism | ||

| CYP3A4 Induction | ≤ 1.5-fold increase | [8] |

Pharmacokinetic Profile in Preclinical Species

| Species | Parameter | Value | Reference |

| Rat | Unbound Clearance | 4.1 L/h/kg | [8] |

| Oral Bioavailability | 19% | [8] | |

| Half-life (t½) | 0.6 h | [8] | |

| Volume of Distribution (Vss) | 1.9 L/kg | [8] | |

| Dog | Unbound Clearance | 0.46 L/h/kg | [8] |

| Oral Bioavailability | 88% | [8] | |

| Half-life (t½) | 4.5 h | [8] | |

| Monkey | Unbound Clearance | 2.3 L/h/kg | [8] |

| Oral Bioavailability | 17% | [8] | |

| Half-life (t½) | 1.2 h | [8] | |

| Human (Predicted) | Half-life (t½) | 2.9 h | [8] |

| AUC | 6.8 µg·h/mL | [8] | |

| Bioavailability | 59% | [8] |

In Vivo Efficacy in Mouse Models

| Model | Dosing (p.o.) | Endpoint | Result | Reference |

| IL-12/IL-18 Induced IFN-γ | 30 mg/kg | Serum IFN-γ Reduction | 77% | [8] |

| 100 mg/kg | Serum IFN-γ Reduction | 84% | [8] | |

| 300 mg/kg | Serum IFN-γ Reduction | 95% | [8] | |

| 600 mg/kg | Serum IFN-γ Reduction | 99% | [8] | |

| Ear Dermatitis | 100 mg/kg | Ear Thickness Reduction (Day 11) | 61% | [8] |

Experimental Protocols and Workflows

Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully available, the protocols are based on established models.

IL-12/IL-18-Induced IFN-γ Mouse Model

This model assesses the ability of a compound to inhibit the powerful, synergistic induction of IFN-γ by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent on the TYK2/JAK2 signaling axis.

Methodology:

-

Animals: C57BL/6 mice are commonly used.

-

Compound Administration: Mice are orally dosed with this compound (e.g., at 30, 100, 300, and 600 mg/kg) or vehicle control.[8]

-

Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse) and IL-18 (e.g., 1000 ng/mouse).[12]

-

Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-challenge).

-

Analysis: Serum is isolated, and IFN-γ levels are quantified using a standard method like ELISA. The percent inhibition is calculated relative to the vehicle-treated group.

Workflow Diagram:

Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.

Mouse Model of Ear Dermatitis

This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic dermatitis, where inflammation is induced topically and measured by the resulting edema (ear swelling).[13][14]

Methodology:

-

Animals: BALB/c or C57BL/6 mice are typically used.

-

Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection of IL-23 may also be used.[7]

-

Compound Administration: this compound (e.g., 100 mg/kg) or vehicle is administered orally, often daily or twice daily.[9]

-

Measurement: Ear thickness is measured at baseline and at set time points throughout the study (e.g., daily or on day 11) using a digital caliper.[8][13]

-

Analysis: The change in ear thickness from baseline is calculated for both treated and vehicle groups to determine the percent reduction in swelling.

Safety and Off-Target Profile

Preclinical safety studies in rats revealed an observation of myocardial toxicity with this compound.[6] Investigative studies were performed to understand the underlying mechanism.

-

Observation: Administration of this compound to rats resulted in decreased mean arterial pressure, increased heart rate, and secondary myocardial necrosis.[6]

-

Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic changes (vasodilation and tachycardia) rather than direct cardiotoxicity.

-

Investigation:

-

In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with this compound in telemetry-instrumented rats prevented both the hemodynamic changes and the myocardial necrosis.[6] This suggested a mechanistic link between the two.

-

In Vitro Cytotoxicity: this compound showed no direct cytotoxicity in human-induced pluripotent stem cell-derived cardiomyocytes.[6]

-

TYK2-Independence: To confirm an off-target effect, this compound was administered to TYK2 knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This demonstrated the effect was independent of TYK2 inhibition.[6]

-

Logical Relationship Diagram:

Caption: Investigation workflow for understanding the off-target toxicity of this compound.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of TYK2 that targets the pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered early clinical development, off-target hemodynamic effects observed in rats highlight a potential safety liability that would require careful monitoring and characterization in human studies.[6][8] The data presented provide a comprehensive technical foundation for understanding the mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. JCI - IL-12–induced IFN-γ is dependent on caspase-1 processing of the IL-18 precursor [jci.org]

- 11. Validate User [ashpublications.org]

- 12. pnas.org [pnas.org]

- 13. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]

- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), a desirable feature to minimize off-target effects associated with broader JAK inhibition. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. While this compound entered early clinical development for psoriasis, its current status in AbbVie's pipeline is not prominent, suggesting a potential discontinuation of its development program.[1][2]

Introduction to TYK2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These cytokines are central to the pathogenesis of numerous immune-mediated diseases. TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the transcription of inflammatory genes. The selective inhibition of TYK2 is therefore a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

Mechanism of Action of this compound

Unlike conventional ATP-competitive kinase inhibitors that target the active site (JH1 domain), this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling. This distinct mechanism of action is the basis for this compound's high selectivity for TYK2 over other highly homologous JAK family members.

Preclinical Data

In Vitro Activity and Selectivity

This compound demonstrates potent inhibition of TYK2 in biochemical and cellular assays, with significant selectivity over other JAK family kinases.

| Assay Type | Target | EC50 (µM) | Reference |

| In Vitro (TYK2) | TYK2 | 0.195 | [2] |

| Cell-based | JAK1 | >25 | [2] |

| Cell-based | JAK2 | >25 | [2] |

| Cell-based | JAK3 | >25 | [2] |

| Table 1: In Vitro and Cellular Activity of this compound. |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in murine models of inflammation.

| Model | Dose (mg/kg) | Effect | Reference |

| IL-12/IL-18-induced IFN-γ production | 30 | 77% reduction in serum IFN-γ | [2] |

| 100 | 84% reduction in serum IFN-γ | [2] | |

| 300 | 95% reduction in serum IFN-γ | [2] | |

| 600 | 99% reduction in serum IFN-γ | [2] | |

| Mouse model of ear dermatitis | 100 | 61% reduction in ear thickness (day 11) | [2] |

| Table 2: In Vivo Efficacy of this compound. |

Pharmacokinetics

Pharmacokinetic properties of this compound have been assessed in multiple species.

| Species | Dose (mg/kg) | Route | t½ (h) | Bioavailability (%) | Unbound Clearance (L/h/kg) | Vss (L/kg) | Reference |

| Rat | 1 | p.o. | 0.6 | 19 | 4.1 | 1.9 | [2] |

| Rat | 1 | i.v. | 0.6 | - | 4.1 | 1.9 | [2] |

| Dog | - | - | 4.5 | 88 | 0.46 | - | [2] |

| Monkey | - | - | 1.2 | 17 | 2.3 | - | [2] |

| Human (predicted) | 350 | - | 2.9 | 59 | - | - | [2] |

| Table 3: Pharmacokinetic Parameters of this compound. |

Safety Pharmacology

Preclinical safety studies in rats identified off-target cardiovascular effects, including decreased mean arterial pressure and increased heart rate, which were associated with myocardial necrosis.[1] These effects were determined to be unrelated to direct cardiomyocyte cytotoxicity and were considered an off-target effect.[1]

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of a TYK2 inhibitor like this compound. These are based on generally accepted methodologies and may not reflect the exact protocols used by AbbVie.

In Vitro TYK2 Enzyme Inhibition Assay

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the TYK2 enzyme.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of ATP, recombinant human TYK2 enzyme, and a suitable peptide substrate.

-

Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme Addition: Add a solution of TYK2 enzyme to each well containing the test compound and incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of enzyme activity).

-

Data Analysis: Measure the signal and calculate the percent inhibition at each compound concentration to determine the IC50 value.

Cellular Phospho-STAT Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture: Culture a human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells).

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to induce STAT phosphorylation.

-

Cell Lysis and Staining: Lyse the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23 stimulation).

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of pSTAT in the presence of the test compound.

-

Data Analysis: Determine the EC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.

In Vivo IL-12/IL-18-Induced IFN-γ Production Model

This in vivo model assesses the ability of a test compound to inhibit systemic inflammation.

Methodology:

-

Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for a specified period.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage).

-

Inflammation Induction: After a defined pre-treatment period, administer a combination of recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.[4][5]

-

Sample Collection: At a peak response time, collect blood samples.

-

Cytokine Analysis: Measure the concentration of IFN-γ in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the IFN-γ levels in the compound-treated groups to the vehicle-treated group to determine the percent inhibition.

Clinical Development and Outlook

This compound was advanced into Phase 1 clinical trials for the treatment of psoriasis.[1] However, recent updates to AbbVie's public pipeline do not feature this compound, which may indicate that its clinical development has been deprioritized or discontinued. This could be due to a variety of factors, including the observed preclinical cardiovascular toxicity, the competitive landscape of TYK2 inhibitors, or a strategic portfolio decision.

Conclusion

This compound is a potent and selective TYK2 inhibitor with a novel allosteric mechanism of action that targets the pseudokinase domain. Preclinical data demonstrated its potential for treating immune-mediated inflammatory diseases. However, the lack of recent updates on its clinical development suggests that its future as a therapeutic agent is uncertain. The information presented in this whitepaper provides a detailed technical foundation for understanding the preclinical profile of this compound and the methodologies used in its evaluation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]

- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of IFN-gamma-producing cells in IL-12/IL-18-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

ABBV-712: A Technical Deep Dive into the Discovery and Development of a Selective TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and development of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a strategic approach to achieving isoform selectivity within the Janus kinase (JAK) family, a critical aspect for therapeutic intervention in autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and developmental logic.

Core Discovery and Mechanism of Action

This compound was identified through an optimization program focused on developing selective TYK2 inhibitors.[1][2] Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site in the catalytically active (JH1) domain, this compound allosterically inhibits TYK2 by binding to its pseudokinase (JH2) domain.[2] This strategy allows for greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), which is hypothesized to result in a more favorable safety profile.[2]

TYK2 is a key mediator of signal transduction for several cytokines implicated in autoimmune and inflammatory disorders, including Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][2] By inhibiting TYK2, this compound effectively blocks the downstream signaling cascades initiated by these cytokines.

Signaling Pathway of TYK2 Inhibition

The following diagram illustrates the central role of TYK2 in the IL-12 and IL-23 signaling pathways and the mechanism of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| TYK2 EC50 (in vitro) | 0.195 µM | [3] |

| JAK1, JAK2, JAK3 EC50 (cellular) | > 25 µM | [3] |

Table 2: Physicochemical and Metabolic Properties

| Parameter | Value | Reference |

| Thermodynamic Solubility (pH 7.4) | 708 µM | [3] |

| Fraction Metabolized by CYP3A4 | Very Low | [3] |

| CYP3A4 Induction | ≤ 1.5-fold increase | [3] |

Table 3: Pharmacokinetics in Preclinical Species

| Species | Dose | CLu (L/h/kg) | t1/2 (h) | F (%) | Vss (L/kg) | Reference |

| Rat | 1 mg/kg (IV & PO) | 4.1 | 0.6 | 19 | 1.9 | [3] |

| Dog | - | 0.46 | 4.5 | 88 | - | [3] |

| Monkey | - | 2.3 | 1.2 | 17 | - | [3] |

| CLu: unbound clearance; t1/2: half-life; F: oral bioavailability; Vss: volume of distribution at steady state. |

Table 4: Predicted Human Pharmacokinetics

| Parameter | Predicted Value | Reference |

| Half-life (t1/2) | 2.9 h | [3] |

| AUC | 6.8 µg·h/mL | [3] |

| Bioavailability (F) | 59% | [3] |

| Initial Dose | 350 mg | [3] |

Table 5: In Vivo Efficacy in Mouse Models

| Model | Dose (mg/kg) | Effect | Reference |

| IL-12/IL-18 Induced IFN-γ | 30 | 77% reduction in serum IFN-γ | [3] |

| 100 | 84% reduction in serum IFN-γ | [3] | |

| 300 | 95% reduction in serum IFN-γ | [3] | |

| 600 | 99% reduction in serum IFN-γ | [3] | |

| Ear Dermatitis | 100 | 61% reduction in ear thickness (day 11) | [3] |

Experimental Protocols

Detailed experimental protocols for the key assays are provided below, based on standard methodologies in the field.

In Vitro TYK2 Inhibition Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TYK2.

-

Methodology:

-

A cellular assay utilizing a human cell line expressing recombinant human TYK2 is used.

-

Cells are incubated with varying concentrations of this compound.

-

A TYK2-specific substrate and ATP are added to initiate the kinase reaction.

-

The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The EC50 value is calculated from the dose-response curve.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound in preclinical species.

-

Methodology:

-

Animals (rats, dogs, monkeys) are administered a single dose of this compound, either intravenously (IV) or orally (PO).

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is isolated from the blood samples.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (CLu, t1/2, F, Vss) are calculated from the plasma concentration-time data using standard non-compartmental analysis.

-

IL-12/IL-18-Induced IFN-γ Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a cytokine-induced inflammation model.

-

Methodology:

-

Mice are administered varying doses of this compound orally.

-

After a specified time, mice are challenged with recombinant murine IL-12 and IL-18 to induce the production of interferon-gamma (IFN-γ).

-

Blood is collected at the peak of the IFN-γ response.

-

Serum levels of IFN-γ are measured using an enzyme-linked immunosorbent assay (ELISA).

-

The percentage reduction in IFN-γ levels in treated groups is calculated relative to a vehicle-treated control group.

-

Mouse Model of Ear Dermatitis

-

Objective: To assess the efficacy of this compound in a model of skin inflammation.

-

Methodology:

-

A model of ear dermatitis is induced in mice, often through the topical application of an irritant or an immune stimulant.

-

Mice are treated with this compound at a specified dose and schedule.

-

Ear thickness is measured at regular intervals using a digital caliper.

-

The percentage reduction in ear thickness in the treated group is compared to a vehicle-treated control group.

-

Development and Off-Target Profile

While showing promise in preclinical efficacy models, the development of this compound encountered challenges related to cardiovascular toxicity observed in rats.[4]

Investigation of Cardiovascular Toxicity

Investigative studies revealed that this compound induced decreased mean arterial pressure and increased heart rate in rats, leading to secondary myocardial necrosis.[4] Importantly, these effects were found to be unrelated to TYK2 inhibition and were considered an off-target effect.[4] The underlying mechanism is believed to be a compound-related effect on vascular relaxation mediated by the endothelium.[4]

The following diagram illustrates the proposed logical relationship of this off-target effect.

Clinical Development Status

This compound entered early clinical development, with a Phase 1 trial initiated for the treatment of psoriasis.[5] However, recent updates on the clinical development of this compound have not been publicly reported, and it is not currently listed in AbbVie's active pipeline as of late 2025. The reasons for the apparent discontinuation of its development have not been disclosed but may be related to the preclinical cardiovascular findings.

Conclusion

This compound represents a well-designed, selective TYK2 inhibitor that demonstrated promising preclinical efficacy in models of autoimmune disease. Its mechanism of action, targeting the pseudokinase domain, is a scientifically sound strategy for achieving JAK isoform selectivity. However, the emergence of off-target cardiovascular toxicity in preclinical safety studies highlights the complexities and challenges inherent in drug development. The case of this compound serves as a valuable example for researchers and drug development professionals, emphasizing the importance of thorough safety and toxicology evaluations alongside efficacy studies.

References

ABBV-712: A Technical Guide to a Selective TYK2 Inhibitor for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), for its application in autoimmune disease research. This compound targets the pseudokinase (JH2) domain of TYK2, offering a potential therapeutic strategy for various immune-mediated disorders.

Core Mechanism and Signaling Pathway

This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By targeting the JH2 domain, this compound achieves high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), which is a critical attribute for a differentiated safety profile.

The canonical TYK2 signaling pathway involves the binding of cytokines to their respective receptors, leading to the activation of TYK2 and its partner JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound's inhibition of TYK2 disrupts this cascade.

Preclinical Profile of ABBV-712: A Selective TYK2 Inhibitor

This technical guide provides a comprehensive overview of the preclinical profile of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). This compound has been developed as a potential therapeutic agent for autoimmune and inflammatory disorders.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and toxicology of this compound.

Mechanism of Action

This compound is a selective, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[2] TYK2 plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are key drivers of immune and inflammatory responses.[1][3] Unlike broader JAK inhibitors, this compound achieves its selectivity by targeting the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase domain.[3] This selective inhibition of TYK2 is expected to offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-JAK inhibitors.

Signaling Pathway of TYK2 Inhibition by this compound

Caption: TYK2 Signaling Pathway and Inhibition by this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent inhibition of TYK2 with high selectivity over other JAK family members.[1]

| Target | Assay Type | IC50 / EC50 (µM) |

| TYK2 | In vitro enzyme assay | 0.195 [1] |

| TYK2 JH2 | Biochemical assay | 0.01 [2] |

| TYK2 cells | Cellular assay | 0.19 [2] |

| Human Whole Blood | Cellular assay | 0.17 [2] |

| JAK1 | Cellular assay | >25[1] |

| JAK2 | Cellular assay | >25[1] |

| JAK3 | Cellular assay | >25[1] |

Physicochemical and ADME Properties

| Property | Value |

| Thermodynamic Solubility (pH 7.4) | 708 µM[1] |

| CYP3A4 Metabolism | Very low fraction metabolized[1] |

| CYP3A4 Induction | Maximum 1.5-fold increase[1] |

In Vivo Pharmacology

IL-12/IL-18-Induced IFN-γ Mouse Model

This model assesses the in vivo efficacy of this compound in modulating TYK2-mediated cytokine production.

Caption: Workflow for the IL-12/IL-18-Induced IFN-γ Mouse Model.

This compound demonstrated a dose-dependent reduction in serum IFN-γ levels.[1]

| Dose of this compound (mg/kg) | Reduction in Serum IFN-γ |

| 30 | 77% |

| 100 | 84% |

| 300 | 95% |

| 600 | 99% |

Mouse Model of Ear Dermatitis

This model evaluates the anti-inflammatory effects of this compound in a dermal inflammation model.

Caption: Workflow for the Mouse Model of Ear Dermatitis.

At a dose of 100 mg/kg, this compound reduced ear thickness by 61% on day 11 post-administration.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species.

| Species | Dose (mg/kg) | Route | Bioavailability (%) | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) |

| Rat | 1 | p.o. / i.v. | 19[1] | 0.6[1] | 4.1[1] | 1.9[1] |

| Dog | - | - | 88[1] | 4.5[1] | 0.46[1] | - |

| Monkey | - | p.o. | 17[1] | 1.2[1] | 2.3[1] | - |

| Human (Predicted) | 350 (initial dose) | - | 59[1] | 2.9[1] | - | - |

Toxicology

Preclinical toxicology studies identified off-target cardiovascular effects in rats, specifically myocardial toxicity.[4] Investigative studies revealed that this toxicity was not related to the inhibition of TYK2 but was a compound-specific off-target effect.[5]

Key Findings:

-

Hemodynamic Effects in Rats: Administration of this compound resulted in decreased mean arterial pressure and increased heart rate.[5]

-

Myocardial Necrosis: Secondary myocardial necrosis was observed in rats.[4]

-

Mechanism: The cardiac pathology was linked to the hemodynamic changes and was preventable by co-administration of the beta-blocker atenolol.[5][6] In vitro studies showed a compound-related effect on vascular relaxation.[5]

-

Off-Target Nature: Similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered this compound, confirming the off-target nature of this toxicity.[5]

Experimental Protocols

In Vitro TYK2 Inhibition Assay

A standard biochemical assay was utilized to determine the in vitro potency of this compound against the TYK2 enzyme. The specific protocol is detailed in the supplementary information of the primary publication (Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335). Generally, such assays involve incubating the recombinant TYK2 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, typically by quantifying the amount of phosphorylated substrate, and the IC50 value is calculated.

Cellular Assays for JAK Selectivity

To assess the selectivity of this compound, cellular assays were employed using cell lines that depend on specific JAK kinases for signaling. The protocols are available in the supplementary materials of the aforementioned publication. These assays typically involve stimulating the cells with a relevant cytokine to activate a specific JAK-STAT pathway and then measuring the inhibitory effect of the compound on the phosphorylation of a downstream STAT protein.

IL-12/IL-18-Induced IFN-γ Mouse Model

The detailed protocol for this pharmacodynamic model can be found in the supplementary information of Breinlinger et al. (2023). The general procedure involves administering the test compound to mice prior to challenging them with recombinant IL-12 and IL-18 to induce a systemic IFN-γ response. Blood samples are collected at a specified time point after the cytokine challenge, and serum IFN-γ levels are quantified by ELISA to determine the in vivo efficacy of the compound.

Mouse Model of Ear Dermatitis

The specific protocol for the induction and assessment of ear dermatitis is provided in the supplementary materials of the primary reference. Typically, this model involves the topical application of an irritant to the mouse ear to induce an inflammatory response. The test compound is administered systemically, and the anti-inflammatory effect is quantified by measuring the change in ear thickness over time.

Conclusion

This compound is a potent and selective inhibitor of TYK2 with demonstrated in vitro and in vivo efficacy in preclinical models of inflammation. Its pharmacokinetic profile supports oral administration. However, off-target cardiovascular toxicity was identified in rats, which was determined to be unrelated to TYK2 inhibition. This preclinical profile provides valuable information for the further development and clinical investigation of this compound for the treatment of autoimmune and inflammatory diseases. The compound has entered early clinical development.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

ABBV-712: A Deep Dive into the Selective Regulation of IL-23 and IL-12 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), and its role in the regulation of Interleukin-23 (IL-23) and Interleukin-12 (IL-12) signaling pathways. This document outlines the core mechanism of action, presents key preclinical data, details relevant experimental methodologies, and visualizes the associated signaling cascades.

Introduction to this compound and its Therapeutic Rationale

This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a pivotal role in the signal transduction of key cytokines, including IL-12 and IL-23, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a differentiated approach to modulating the IL-12/IL-23 axis, potentially providing therapeutic benefit while minimizing off-target effects associated with broader JAK inhibition.[3]

The therapeutic rationale for targeting TYK2 lies in its critical function downstream of the IL-12 and IL-23 receptors.[2] Overactivation of these pathways is a hallmark of various immune-mediated conditions. Selective inhibition of TYK2 by this compound presents a promising strategy to attenuate the inflammatory cascades driven by these cytokines.

Quantitative Preclinical Data for this compound

The preclinical profile of this compound demonstrates its potency and selectivity for TYK2, as well as its efficacy in animal models of inflammation. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value (µM) |

| TYK2 JH2 Domain | Biochemical Assay | EC50 | 0.01[1] |

| TYK2 | Cell-based Assay | EC50 | 0.19[1] |

| TYK2 | Human Whole Blood Assay | EC50 | 0.17[1] |

| JAK1 | Cell-based Assay | EC50 | >25[2] |

| JAK2 | Cell-based Assay | EC50 | >25[2] |

| JAK3 | Cell-based Assay | EC50 | >25[2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of IL-12/IL-18-Induced Inflammation

| This compound Dose (mg/kg) | Route of Administration | Endpoint | Result |

| 10 - 600 | Oral (single dose) | Inhibition of IFN-γ production | Dose-dependent[1] |

Core Signaling Pathways

The therapeutic effect of this compound is mediated through its inhibition of TYK2, a critical component of both the IL-12 and IL-23 signaling pathways.

The IL-12 Signaling Pathway

Interleukin-12 is a key cytokine in the differentiation of naive T cells into T helper 1 (Th1) cells. The binding of IL-12 to its receptor (IL-12R) leads to the activation of TYK2 and JAK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 then translocates to the nucleus to induce the transcription of target genes, including Interferon-gamma (IFN-γ).

References

Investigating the Therapeutic Potential of ABBV-712: A Selective TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABBV-712, a novel, orally active, and selective inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, this compound targets the pseudokinase domain of TYK2, offering a differentiated approach to modulating the immune system for the treatment of autoimmune and inflammatory diseases.[1][2][3] This document summarizes the mechanism of action, preclinical data, and the signaling pathways influenced by this compound.

Mechanism of Action

This compound is a selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3][4] This is a distinct approach from many other Janus kinase (JAK) inhibitors that target the catalytically active (JH1) domain.[3][4] By binding to the pseudokinase domain, this compound stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling cascades initiated by key cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[3][4][5] This selective inhibition of TYK2 is anticipated to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][5]

Signaling Pathways

TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines involved in immune regulation. This compound's primary therapeutic potential lies in its ability to interrupt the signaling of IL-12 and IL-23.

IL-23 Signaling Pathway

The IL-23 receptor, upon binding to IL-23, activates the associated kinases, TYK2 and JAK2. This leads to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as IL-17, which are central to the pathogenesis of many autoimmune diseases. By inhibiting TYK2, this compound blocks this cascade.

IL-12 Signaling Pathway

Similarly, the IL-12 receptor utilizes TYK2 and JAK2 for signal transduction. Upon IL-12 binding, these kinases phosphorylate STAT4. Activated STAT4 promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ), another key inflammatory mediator. This compound's inhibition of TYK2 disrupts this pro-inflammatory signaling axis.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

| Assay | EC50 (µM) |

| TYK2 JH2 | 0.01[6] |

| TYK2 (in vitro) | 0.195[1] |

| TYK2 (cells) | 0.19[6] |

| Human Whole Blood | 0.17[6] |

| JAK1 | >25[1] |

| JAK2 | >25[1] |

| JAK3 | >25[1] |

In Vivo Efficacy in Mouse Models

| Model | Dose (mg/kg) | Effect |

| IL-12/IL-18 Induced IFN-γ | 30 | 77% reduction in serum IFN-γ[1] |

| 100 | 84% reduction in serum IFN-γ[1] | |

| 300 | 95% reduction in serum IFN-γ[1] | |

| 600 | 99% reduction in serum IFN-γ[1] | |

| Ear Dermatitis | 100 | 61% reduction in ear thickness at day 11[1] |

Pharmacokinetic Parameters

| Species | Dose | Route | Bioavailability (%) | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) |

| Rat | 1 mg/kg | p.o. | 19[1] | 0.6[1] | 4.1[1] | 1.9[1] |

| 1 mg/kg | i.v. | - | 0.6[1] | 4.1[1] | 1.9[1] | |

| Dog | - | p.o. | 88[1] | 4.5[1] | 0.46[1] | - |

| Monkey | - | p.o. | 17[1] | 1.2[1] | 2.3[1] | - |

Predicted Human Pharmacokinetics

| Parameter | Value |

| t½ (h) | 2.9[1] |

| AUC (µg·h/mL) | 6.8[1] |

| Bioavailability (%) | 59[1] |

| Predicted Initial Dose (mg) | 350[1] |

Experimental Protocols

Detailed experimental protocols are described in the primary publication by Breinlinger, E. et al. in the Journal of Medicinal Chemistry (2023, 66(20): 14335).[1] The following provides a summary of the methodologies based on available information.

In Vitro Kinase and Cellular Assays

Potency and selectivity were likely determined using a combination of biochemical assays with purified kinase domains and cell-based assays measuring the inhibition of cytokine-induced STAT phosphorylation. The high EC50 values for JAK1, JAK2, and JAK3 suggest a highly selective inhibition of TYK2.[1]

IL-12/IL-18-Induced IFN-γ Mouse Model

In this pharmacodynamic model, mice were challenged with IL-12 and IL-18 to induce a robust IFN-γ response. This compound was administered orally at various doses prior to the cytokine challenge.[6] Serum levels of IFN-γ were subsequently measured to assess the in vivo target engagement and efficacy of this compound.[1][6]

Mouse Model of Ear Dermatitis

This is a common inflammatory disease model. While specific details of induction were not available in the reviewed literature, such models typically involve the topical application of an irritant to the mouse ear to induce inflammation, characterized by an increase in ear thickness. This compound was administered orally, and the reduction in ear swelling was measured as an indicator of its anti-inflammatory activity.[1][6]

Experimental Workflow for Preclinical Evaluation

The general workflow for the preclinical assessment of this compound likely followed a standard drug discovery and development process.

Conclusion

This compound is a promising therapeutic candidate with a novel mechanism of action that selectively targets the pseudokinase domain of TYK2. Preclinical data demonstrates its high potency and selectivity, leading to effective modulation of the IL-12 and IL-23 signaling pathways. The favorable pharmacokinetic profile across multiple species and in human predictions supports its potential as an oral therapy for a range of autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. The role of IL‐23 receptor signaling in inflammation‐mediated erosive autoimmune arthritis and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-12 Family Signaling Pathway | Sino Biological [sinobiological.com]

- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IL-12 Family Receptors | Sino Biological [sinobiological.com]

- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Development of ABBV-712: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early development of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information presented is collated from publicly available preclinical data. While this compound entered early clinical development, detailed clinical trial data is not publicly available at this time.

Core Compound Profile

This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] It targets the pseudokinase domain of TYK2, a strategy to achieve greater selectivity over other JAK family members.[1] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-23, and Type I interferons.[3][4] By inhibiting TYK2, this compound aims to modulate the downstream inflammatory cascades driven by these cytokines.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the receptors for various cytokines. Upon cytokine binding, TYK2, along with another JAK family member (e.g., JAK2), becomes activated and phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. This compound, by selectively inhibiting TYK2, disrupts this signaling cascade.

Quantitative Preclinical Data

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| TYK2 EC50 | 0.195 µM | In vitro assay | [5] |

| TYK2 JH2 EC50 | 0.01 µM | In vitro assay | [2] |

| TYK2 Cells EC50 | 0.19 µM | Cellular assay | [2] |

| Human Whole Blood EC50 | 0.17 µM | Ex vivo assay | [2] |

| JAK1, JAK2, JAK3 EC50 | > 25 µM | Cell cultures | [5] |

Table 2: Physicochemical and Metabolic Properties

| Parameter | Value | Condition | Reference |

| Thermodynamic Solubility | 708 µM | pH 7.4 buffer | [5] |

| CYP3A4 Metabolism | Very low fraction | In vitro | [5] |

| CYP3A4 Induction | Max 1.5-fold increase | In vitro | [5] |

Table 3: Pharmacokinetics in Animal Models

| Species | Dose | Route | Bioavailability | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) | Reference |

| Rat | 1 mg/kg | IV | - | 0.6 | 4.1 | 1.9 | [5] |

| Rat | 1 mg/kg | PO | 19% | - | - | - | [5] |

| Dog | 1 mg/kg | IV/PO | 88% | 4.5 | 0.46 | - | [5] |

| Monkey | 1 mg/kg | IV/PO | 17% | 1.2 | 2.3 | - | [5] |

Table 4: Predicted Human Pharmacokinetics

| Parameter | Predicted Value | Reference |

| Half-life (t½) | 2.9 h | [5] |

| AUC | 6.8 µg·h/mL | [5] |

| Bioavailability | 59% | [5] |

| Initial Dose | 350 mg | [5] |

Table 5: In Vivo Efficacy in Mouse Models

| Model | Dosing Regimen | Endpoint | Result | Reference |

| IL-12/IL-18 Induced IFN-γ | 30, 100, 300, 600 mg/kg | Reduction in serum IFN-γ | 77%, 84%, 95%, 99% reduction, respectively | [5] |

| Ear Dermatitis | 100 mg/kg | Reduction in ear thickness | 61% reduction at day 11 | [5] |

Experimental Protocols

In Vitro TYK2 Inhibition Assay

Detailed protocols for the specific in vitro assays used for this compound are proprietary. However, a general methodology for such an assay would involve:

-

Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable peptide substrate are prepared in an assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The enzyme, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve.

IL-12/IL-18-Induced IFN-γ Mouse Model

This in vivo model assesses the ability of a compound to inhibit cytokine production. The general procedure is as follows:

-

Animal Acclimation: Mice are acclimated to the laboratory conditions.

-

Compound Administration: this compound is administered orally at various doses.

-

Cytokine Challenge: A combination of recombinant IL-12 and IL-18 is injected to induce a robust IFN-γ response.

-

Sample Collection: Blood samples are collected at a specified time point after the cytokine challenge.

-

IFN-γ Quantification: Serum levels of IFN-γ are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage reduction in IFN-γ levels in the treated groups is calculated relative to the vehicle-treated control group.

Toxicology Study in Rats

A study was conducted to investigate observed myocardial toxicity in rats.[1]

-

Animal Model: Telemetry-instrumented rats were used to monitor hemodynamic parameters.

-

Dosing: this compound was administered with or without the beta-blocker atenolol.

-

Assessments:

-

In vivo: Hemodynamic parameters (mean arterial pressure, heart rate) and cardiac pathology were evaluated.

-

In vitro: Cytotoxicity was assessed in human-induced pluripotent stem cell-derived cardiomyocytes, and vascular relaxation was measured in isolated rat aorta.

-

Off-target screening: Binding and inhibition assays were performed against a panel of other kinases and receptors.

-

TYK2 knockout mice: Hemodynamics were compared between TYK2 knockout and wild-type mice administered this compound.

-

Early Clinical Development Status

This compound was reported to have entered early clinical development, with psoriasis being an active indication.[1] The global highest R&D status is listed as Phase 1.[1] However, no specific clinical trial identifiers, study designs, or results have been made publicly available. Recent updates on AbbVie's pipeline do not explicitly mention this compound, and it has been noted that no recent progress has been reported on its clinical development.[5]

Summary and Conclusion

This compound is a selective TYK2 inhibitor with a well-characterized preclinical profile demonstrating potent and selective in vitro activity, favorable predicted human pharmacokinetics, and in vivo efficacy in models of inflammation. A significant preclinical finding was the observation of off-target myocardial toxicity in rats, which was mechanistically investigated. While the compound entered early-stage clinical trials for psoriasis, the lack of publicly available data on its clinical progress suggests that its development may not have advanced further. This guide provides a comprehensive summary of the available preclinical data to inform the scientific and drug development community.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmadive.com [biopharmadive.com]

- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of ABBV-712, a Selective TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). This compound allosterically inhibits TYK2 by binding to its pseudokinase (JH2) domain.[1][2][3] TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling pathways for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6][7]

The following protocols describe standard in vitro methods to characterize the potency, selectivity, and cellular activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency and selectivity of this compound.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Assay | TYK2 JH2 Domain | EC50 | 0.01 µM | [8] |

| Cell-Based Assay | TYK2 | EC50 | 0.19 µM | [1][8] |

| Human Whole Blood Assay | TYK2 | EC50 | 0.17 µM | [8] |

| Cell-Based Selectivity Assay | JAK1, JAK2, JAK3 | EC50 | >20 µM | [1] |

Signaling Pathway

The diagram below illustrates the central role of TYK2 in mediating signals from IL-12 and IL-23 receptors, leading to the phosphorylation of STAT proteins and subsequent gene transcription involved in inflammatory responses. This compound inhibits this process by binding to the TYK2 pseudokinase domain.

Caption: TYK2 signaling pathway in response to IL-12 and IL-23.

Experimental Protocols

Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay

This assay measures the direct binding of this compound to the isolated TYK2 JH2 domain. A fluorescence polarization (FP) based assay is a suitable method.

Principle: A fluorescently labeled probe that binds to the TYK2 JH2 domain is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger TYK2 JH2 protein, its tumbling is slower, leading to higher fluorescence polarization. A test compound that displaces the probe will cause a decrease in the FP signal.

Materials:

-

Recombinant human TYK2 JH2 protein

-

Fluorescently labeled JH2 probe (e.g., JH2 probe 1 from BPS Bioscience)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound or DMSO (vehicle control)

-

TYK2 JH2 protein

-

Fluorescently labeled JH2 probe

-

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: IL-23-induced STAT3 Phosphorylation in Kit225 T-cells

This protocol determines the potency of this compound in a cellular context by measuring the inhibition of TYK2-mediated signaling downstream of IL-23 receptor activation.

Principle: In Kit225 T-cells, IL-23 stimulation leads to the activation of the TYK2/JAK2 signaling pathway, resulting in the phosphorylation of STAT3. The level of phosphorylated STAT3 (pSTAT3) can be quantified using methods like HTRF (Homogeneous Time Resolved Fluorescence) or AlphaLISA.

Materials:

-

Kit225 T-cell line

-

Cell culture medium (e.g., RPMI supplemented with 10% FBS and IL-2)

-

Recombinant human IL-23

-

This compound

-

Assay buffer (e.g., HBSS)

-

Lysis buffer

-

pSTAT3 (Tyr705) detection kit (e.g., HTRF or AlphaLISA)

-

384-well, white microplates

-

HTRF or AlphaLISA compatible plate reader

Procedure:

-

Seed Kit225 cells into a 384-well plate and incubate for 2 hours.

-

Treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with IL-23 (e.g., 100 ng/mL final concentration) for 20 minutes.

-

Lyse the cells according to the detection kit manufacturer's protocol.

-

Add the detection reagents for pSTAT3 to the cell lysate.

-

Incubate as per the manufacturer's instructions.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound and determine the EC50 value.

Kinase Selectivity Profiling: JAK Family Biochemical Assays

This protocol assesses the selectivity of this compound for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). An ADP-Glo™ kinase assay is a common method for this purpose.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is inversely proportional to the luminescent signal.

Materials:

-

Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

-

Substrate peptides (e.g., IRS1-tide for TYK2)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

384-well, white microplates

-

Luminometer

Procedure:

-

For each kinase, set up reactions in a 384-well plate containing kinase, substrate, and ATP in kinase assay buffer.

-

Add a serial dilution of this compound or DMSO to the reaction wells.

-

Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.

-

Compare the IC50 value for TYK2 with those for JAK1, JAK2, and JAK3 to determine the selectivity profile.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of a kinase inhibitor like this compound.

Caption: General workflow for in vitro characterization of this compound.

References

- 1. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Evaluation of Therapeutic Candidates in a Mouse Model of Ear Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by eczematous lesions, pruritus, and a relapsing-remitting course. To facilitate the development of novel therapeutics, robust and reproducible animal models that recapitulate key aspects of the human disease are essential. The oxazolone-induced ear dermatitis model in mice is a widely utilized preclinical tool for investigating the pathophysiology of allergic contact dermatitis, a condition with overlapping features of atopic dermatitis, and for evaluating the efficacy of potential anti-inflammatory compounds.

This document provides detailed application notes and protocols for the oxazolone-induced ear dermatitis model. While a specific "ABBV-712 mouse model of ear dermatitis" is not described in the scientific literature, this guide will detail the established oxazolone model and then discuss how a selective Tyrosine Kinase 2 (TYK2) inhibitor, such as this compound, could be effectively evaluated using this system. This compound is a selective TYK2 inhibitor that modulates signaling of key cytokines like IL-12 and IL-23, making it a relevant candidate for investigation in inflammatory skin disorders.[1][2][3]

I. Oxazolone-Induced Ear Dermatitis Mouse Model: Protocols

The oxazolone-induced dermatitis model is a delayed-type hypersensitivity (DTH) reaction that can be induced in an acute or chronic form.[4][5]

A. Acute Model Protocol

The acute model is suitable for rapid screening of anti-inflammatory compounds.

Materials:

-

Mice (BALB/c or C57BL/6 strains are commonly used)

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil or ethanol

-

Micrometer or caliper for ear thickness measurement

-

Test compound (e.g., this compound) and vehicle

Procedure:

-

Sensitization (Day 0):

-

Challenge (Day 5-7):

-

Treatment:

-

Administer the test compound (e.g., this compound) via the desired route (e.g., oral, topical, intraperitoneal) at a predetermined time relative to the challenge.[6] For example, treatment can be given 1 hour before and/or shortly after the challenge.

-

-

Assessment (24-48 hours post-challenge):

-

Measure the ear thickness of both ears.

-

Calculate the ear swelling as the difference between the post-challenge and baseline measurements.

-

Ears can be collected for further analysis (histology, cytokine analysis).

-

B. Chronic Model Protocol

The chronic model better reflects the persistent inflammation seen in atopic dermatitis.

Procedure:

-

Sensitization (Day 0):

-

Follow the same sensitization procedure as in the acute model, using a 1% oxazolone solution in acetone.[5]

-

-

Repeated Challenge (Starting Day 5):

-

Repeatedly challenge the ear with a lower concentration of oxazolone (e.g., 0.5%) every other day or daily for a specified period (e.g., until Day 12).[5]

-

-

Treatment:

-

Administer the test compound daily throughout the challenge period, typically starting before the first challenge.[5]

-

-

Assessment:

-

Monitor ear thickness regularly throughout the study.

-

At the end of the study, collect ears for histological analysis, immune cell profiling, and cytokine measurements.

-

II. Data Presentation: Quantitative Assessment

The following table summarizes the key quantitative parameters that can be measured to assess the severity of dermatitis and the efficacy of a therapeutic intervention.

| Parameter | Method | Typical Readout in Oxazolone Model | Potential Effect of an Effective Therapeutic |

| Ear Swelling | Micrometer/Caliper Measurement | Increased ear thickness in challenged ear compared to control.[4][7] | Reduction in ear thickness. |

| Inflammatory Cell Infiltration | Histology (H&E Staining) | Increased numbers of neutrophils, macrophages, and lymphocytes in the dermis and epidermis.[8] | Decreased infiltration of inflammatory cells. |

| Epidermal Thickening (Acanthosis) | Histology (H&E Staining) | Increased thickness of the epidermis.[7] | Reduction in epidermal thickness. |

| Mast Cell Infiltration | Histology (Toluidine Blue Staining) | Increased number of mast cells.[8] | Decreased mast cell numbers. |

| Cytokine Levels (e.g., TNF-α, IFN-γ, IL-17) | ELISA, qPCR from ear tissue homogenates | Elevated levels of pro-inflammatory cytokines.[9] | Reduction in pro-inflammatory cytokine levels. |

| Serum IgE Levels | ELISA from blood samples | Increased total IgE levels in the chronic model.[10] | Reduction in serum IgE. |

III. Experimental Workflows and Signaling Pathways

A. Experimental Workflow for Oxazolone-Induced Ear Dermatitis

The following diagram illustrates the general workflow for conducting an experiment using the oxazolone-induced ear dermatitis model.

B. TYK2 Signaling Pathway in Dermatitis

This compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2] TYK2 plays a crucial role in the signaling pathways of several cytokines implicated in the pathogenesis of atopic dermatitis and other inflammatory skin diseases, including IL-12, IL-23, and Type I interferons.[11][12][13] By inhibiting TYK2, this compound can block the downstream signaling of these pro-inflammatory cytokines.

The diagram below illustrates the central role of TYK2 in mediating cytokine signaling that contributes to skin inflammation.

IV. Application for Evaluating this compound

The oxazolone-induced ear dermatitis model provides a robust platform to assess the in vivo efficacy of a TYK2 inhibitor like this compound. By administering this compound to mice with induced ear dermatitis, researchers can investigate its ability to:

-

Reduce Inflammation: A significant decrease in ear swelling would be a primary indicator of efficacy.

-

Modulate Immune Cell Infiltration: Histological analysis can reveal whether this compound reduces the influx of inflammatory cells to the site of inflammation.

-

Suppress Pro-inflammatory Cytokine Production: Measuring cytokine levels in the ear tissue can directly demonstrate the impact of TYK2 inhibition on the local inflammatory milieu.

By correlating the dose of this compound with the observed anti-inflammatory effects, a dose-response relationship can be established, providing crucial information for further preclinical and clinical development. The JAK/STAT pathway is a key therapeutic target for atopic dermatitis, and the development of TYK2 inhibitors represents a significant advancement in this area.[14] Preliminary clinical trial results for other TYK2 inhibitors have shown promising efficacy and safety in treating atopic dermatitis.[15][16][17]

Conclusion

The oxazolone-induced ear dermatitis mouse model is a valuable and versatile tool for the preclinical evaluation of novel therapeutic agents for inflammatory skin diseases. This document provides a comprehensive guide for its implementation and highlights its applicability for testing compounds like the TYK2 inhibitor this compound. By following these detailed protocols and utilizing the described assessment methods, researchers can generate reliable and translatable data to advance the development of new treatments for atopic dermatitis and related conditions.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. inotiv.com [inotiv.com]

- 7. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 8. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Tyk2 is a therapeutic target for psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent progress in tyrosine kinase 2 inhibitors for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: IL-12/IL-18-Induced IFN-γ Mouse Model with ABBV-712

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-administration of Interleukin-12 (IL-12) and Interleukin-18 (IL-18) in mice provides a robust in vivo model for studying acute, T-cell and Natural Killer (NK) cell-mediated, interferon-gamma (IFN-γ) dominant immune responses. This model is particularly relevant for investigating cytokine release syndrome (CRS), or "cytokine storm," and for evaluating the efficacy of therapeutic agents that modulate this pathway.[1][2] ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine kinase that is crucial for the signal transduction of several key cytokines, including IL-12 and IL-23.[3][4][5][6] By targeting TYK2, this compound effectively dampens the downstream signaling cascade that leads to IFN-γ production, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing the IL-12/IL-18-induced IFN-γ mouse model to assess the in vivo activity of this compound.

Signaling Pathways

The synergistic induction of IFN-γ by IL-12 and IL-18 involves two distinct but converging signaling pathways.

Caption: IL-12 and IL-18 signaling pathways for IFN-γ production.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in the IL-12/IL-18-induced IFN-γ mouse model is depicted below.

Caption: Experimental workflow for in vivo evaluation of this compound.

Data Presentation

The in vivo efficacy of this compound in the IL-12/IL-18-induced IFN-γ mouse model is summarized below. Data is presented as the mean percentage reduction in serum IFN-γ levels compared to the vehicle-treated control group.

| Treatment Group | Dose (mg/kg, p.o.) | Mean IFN-γ Reduction (%) |

| This compound | 30 | 77%[7] |

| This compound | 100 | 84%[7] |

| This compound | 300 | 95%[7] |

| This compound | 600 | 99%[7] |

Experimental Protocols

In Vivo IL-12/IL-18-Induced IFN-γ Mouse Model

This protocol describes the induction of a systemic IFN-γ response in mice through the co-administration of recombinant IL-12 and IL-18.

Materials:

-

Animals: Female C57BL/6 or BALB/c mice, 8-12 weeks of age.

-

Reagents:

-

Recombinant mouse IL-12 (carrier-free)

-

Recombinant mouse IL-18 (carrier-free)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

-

-

Equipment:

-

Sterile 1 mL syringes with 26-28 gauge needles

-

Laminar flow hood

-

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.

-

Reagent Preparation:

-

Reconstitute recombinant mouse IL-12 and IL-18 in sterile PBS to a stock concentration of 10-20 µg/mL. Aliquot and store at -80°C.

-

On the day of the experiment, thaw the cytokine aliquots and dilute them in sterile PBS to the final desired concentrations. A commonly used dosage is 100 ng of IL-12 and 1000 ng of IL-18 per mouse.[2] The final injection volume should be approximately 200 µL.[3]

-

-

Administration:

-

Time Course: Serum IFN-γ levels typically peak between 4 to 6 hours after a single i.p. injection of IL-12 and IL-18. For time-course experiments, blood samples can be collected at various time points post-injection.[3]

Administration of this compound

This protocol outlines the oral administration of this compound to mice prior to the cytokine challenge.

Materials:

-

Compound: this compound

-

Vehicle: A suitable vehicle for oral gavage, such as 0.5% (w/v) methylcellulose in sterile water.

-

Equipment:

-

Oral gavage needles (20-22 gauge, curved)

-

1 mL syringes

-

Procedure:

-

Formulation Preparation:

-

Prepare the desired concentration of this compound in the vehicle. For example, to achieve a dose of 100 mg/kg in a 20 g mouse with an administration volume of 10 mL/kg (200 µL), the concentration of the formulation would be 10 mg/mL.

-

Ensure the formulation is a homogenous suspension.

-

-

Administration:

-

Administer the vehicle or the this compound formulation orally via gavage. A typical pre-treatment time is 1 to 2 hours before the IL-12/IL-18 challenge to allow for absorption and distribution of the compound.

-

The volume of administration is typically 10 mL/kg of body weight.

-

Blood Collection and Serum Preparation

This protocol details the collection of blood and the preparation of serum for cytokine analysis.

Materials:

-

Equipment:

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and sterile tips

-

Refrigerated microcentrifuge

-

Procedure:

-

Blood Collection:

-

At the desired time point after the cytokine challenge (e.g., 6 hours), collect blood from the mice via a terminal procedure such as cardiac puncture or from the retro-orbital sinus.

-

Dispense the collected blood into a microcentrifuge tube.

-

-

Serum Separation:

-

Storage: The serum can be used immediately for analysis or aliquoted and stored at -80°C for later use. Avoid repeated freeze-thaw cycles.[9]

Quantification of Serum IFN-γ by ELISA

This protocol provides a general procedure for measuring IFN-γ levels in mouse serum using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.

Materials:

-

Reagents:

-

Mouse IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer (as provided in the kit)

-

-

Equipment:

-

96-well microplate reader with a 450 nm filter

-